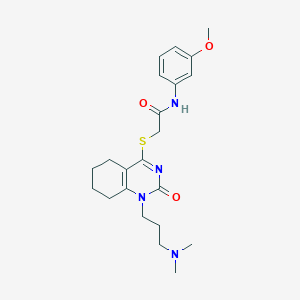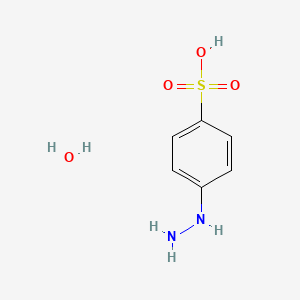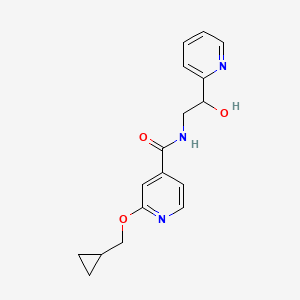
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions : Cherbuliez, Willhalm, Jaccard, and Rabinowitz (1967) explored the chemical reactions of similar compounds, specifically focusing on the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate, which yields compounds related to the one (Cherbuliez et al., 1967).
Structural Aspects and Properties : Karmakar, Sarma, and Baruah (2007) conducted research on structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives. They studied the reactions of these compounds with various acids and their effects on gel formation and crystalline structures (Karmakar et al., 2007).
Antimalarial Activity : Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, and Worth (1986) synthesized a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and studied their antimalarial activity. Their work highlights the potential of quinazoline derivatives in the treatment of malaria (Werbel et al., 1986).
Antimicrobial and Hemolytic Activity : Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, and Subhani (2017) explored the synthesis, antimicrobial evaluation, and hemolytic activity of similar compounds. Their research provides insights into the antimicrobial properties and potential therapeutic applications of these compounds (Gul et al., 2017).
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-25(2)12-7-13-26-19-11-5-4-10-18(19)21(24-22(26)28)30-15-20(27)23-16-8-6-9-17(14-16)29-3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESNGIJQHRSXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2767293.png)


![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

![2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2767312.png)
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)

